molecular formula C26H24N4O3 B2492797 1-(4-benzamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251684-19-1

1-(4-benzamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2492797
CAS No.: 1251684-19-1
M. Wt: 440.503
InChI Key: KIRSJGYFHFOGHU-UHFFFAOYSA-N
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Description

1-(4-benzamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Compounds in this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with an amine and a carbonyl compound.

    Benzylation: The imidazole ring can be benzylated using a benzyl halide in the presence of a base.

    Amidation: The benzylated imidazole can be reacted with 4-benzamidobenzoic acid to form the desired amide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-benzamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-benzamidobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
  • 1-(4-benzamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxylate

Uniqueness

1-(4-benzamidobenzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, for example, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

1-[(4-benzamidophenyl)methyl]-N-(4-ethoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-2-33-23-14-12-22(13-15-23)29-26(32)24-17-30(18-27-24)16-19-8-10-21(11-9-19)28-25(31)20-6-4-3-5-7-20/h3-15,17-18H,2,16H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRSJGYFHFOGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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